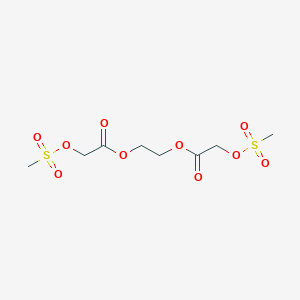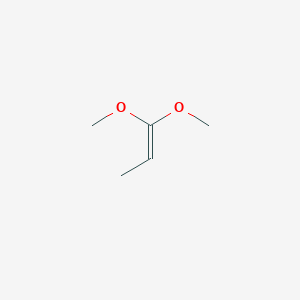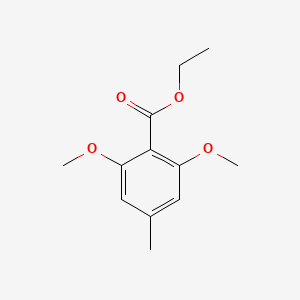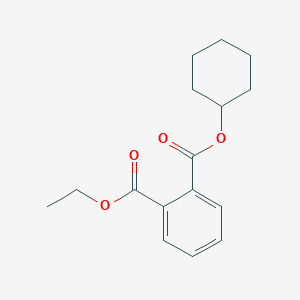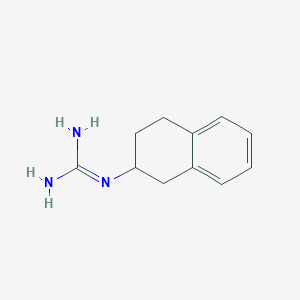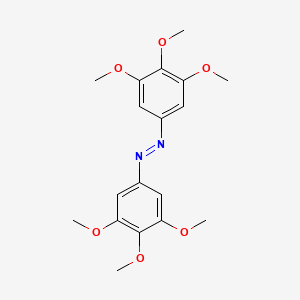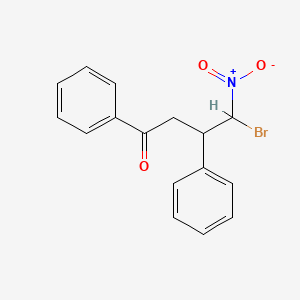
4-Bromo-4-nitro-1,3-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-nitro-1,3-diphenylbutan-1-one is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of butanone, featuring both bromine and nitro functional groups attached to a diphenylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one typically involves a multi-step process. One common method includes the bromination of 1,3-diphenylbutan-1-one followed by nitration. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The nitration step involves the use of a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-nitro-1,3-diphenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-diphenylbutan-1-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-1,3-diphenylbutan-1-one: Lacks the bromine atom, leading to variations in chemical behavior and uses.
4,4-Dibromo-1,3-diphenylbutan-1-one:
Uniqueness
4-Bromo-4-nitro-1,3-diphenylbutan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
6320-80-5 |
|---|---|
Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
4-bromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H14BrNO3/c17-16(18(20)21)14(12-7-3-1-4-8-12)11-15(19)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
CRXLMPNUYVJICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
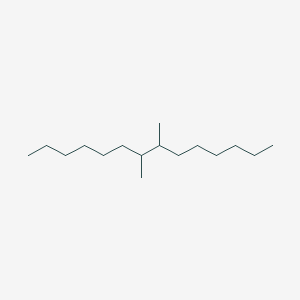
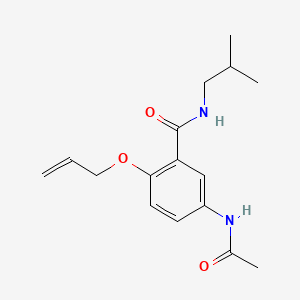

![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
